(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Overview
Description
(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as 2,3,4,5-tetrahydroxymethyl-6-hydroxymethyl-413C-oxane, is a chiral tetrol that has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects. This compound is a derivative of the naturally occurring sugar alcohol erythritol and is often used as a starting material in the synthesis of other compounds. It has also been studied for its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
The molecule "(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol" is closely related to structures that have significance in various scientific research applications, particularly in the field of organic chemistry and materials science. Although direct studies on this exact molecule are scarce, insights can be drawn from related compounds and their applications.
Synthesis of Oxazine Derivatives : Oxazine and benzoxazine compounds, which can be synthesized through related cyclization reactions involving hydroxymethylated oxane derivatives, serve as key intermediates for producing a wide range of pharmaceuticals, dyes, and polymers. The synthesis of these compounds often involves dehydration and cyclization reactions that are fundamental in medicinal chemistry and materials science (Sainsbury, 1991).
Biomass Conversion to Value-added Chemicals : The transformation of biomass-derived furfurals into valuable chemicals, such as furan derivatives, highlights the importance of hydroxymethylated oxane derivatives in sustainable chemistry. These processes are essential for creating renewable sources for fuels, solvents, and polymers, thereby contributing to the development of green chemistry and sustainable materials (Chernyshev et al., 2017).
Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for instance, represent a class of conductive polymers that have been extensively studied for their thermoelectric properties. Research in this area is focused on enhancing the efficiency of PEDOT-based materials for energy conversion applications, indicating the broader potential of hydroxymethylated derivatives in the development of new energy materials (Yue et al., 2012).
Analytical and Bioactive Applications : Various studies have also explored the use of hydroxymethylated derivatives for analytical purposes, including the determination of antioxidant activity. These compounds play a crucial role in understanding the oxidative stability and potential health benefits of various substances, showcasing the intersection between organic chemistry and biological applications (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KAMBVTKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactose-3-13C |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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